molecular formula C27H26F4N4O4 B10854667 4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid

4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid

Cat. No.: B10854667
M. Wt: 546.5 g/mol
InChI Key: NLHFYALGJZKULH-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-F-OICR-9429-COOH is synthesized through a series of chemical reactions involving intermediate compounds. The detailed synthetic route and reaction conditions are described in patent WO2019246570A1 . The compound is typically prepared in a solid form and stored at -20°C, protected from light .

Industrial Production Methods

Industrial production of Dimethyl-F-OICR-9429-COOH involves large-scale synthesis using the same chemical routes as in laboratory settings. The compound is produced with high purity (98.05%) and is available in various quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-F-OICR-9429-COOH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Mechanism of Action

Dimethyl-F-OICR-9429-COOH functions by binding to the WD40 repeat domain protein 5 (WDR5). This interaction disrupts the WDR5-MLL complex, leading to decreased levels of histone H3 lysine 4 trimethylation (H3K4me3). This results in the suppression of target gene expression and inhibition of cancer cell proliferation .

Properties

Molecular Formula

C27H26F4N4O4

Molecular Weight

546.5 g/mol

IUPAC Name

4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid

InChI

InChI=1S/C27H26F4N4O4/c1-14-12-35(13-15(2)34(14)3)23-7-5-16(18-8-17(26(38)39)4-6-21(18)28)9-22(23)33-25(37)19-11-32-24(36)10-20(19)27(29,30)31/h4-11,14-15H,12-13H2,1-3H3,(H,32,36)(H,33,37)(H,38,39)/t14-,15+

InChI Key

NLHFYALGJZKULH-GASCZTMLSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F)NC(=O)C4=CNC(=O)C=C4C(F)(F)F

Canonical SMILES

CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F)NC(=O)C4=CNC(=O)C=C4C(F)(F)F

Origin of Product

United States

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